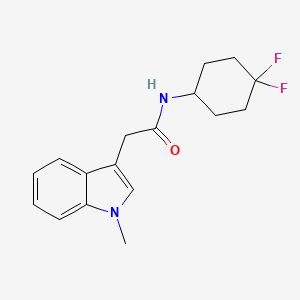

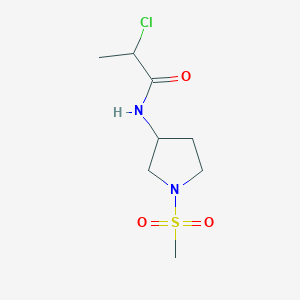

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as DFHBI, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DFHBI is a fluorescent probe that can be used to detect RNA molecules in living cells.

Applications De Recherche Scientifique

Stereoselective Synthesis

- The compound has been used in stereoselective synthesis processes. One study involved the treatment of N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides with N-chlorosuccinimide (NCS), leading to the synthesis of 3a-aryl-2,3,3a,4,5,6-hexahydro-3-(methylthio)indol-2-ones (Saito, Matsuo, & Ishibashi, 2007).

Fluorinating Agent

- Another study explored its use as a fluorinating agent. Perfluoro-[N-(4-pyridyl)acetamide], a related compound, was found effective in fluorinating various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Plant Growth Regulation

- In the context of plant growth, it was used to synthesize stable-isotope labeled metabolites of the phytohormone indole-3-acetic acid, which are involved in regulating plant growth and development (Ilić, Magnus, Östin, & Sandberg, 1997).

Structural Analysis

- It has also been utilized in structural analyses. For instance, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide was characterized by IR and X-ray diffraction followed by detailed Hirshfeld surface analysis (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).

Antiplasmodial Properties

- A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which are structurally similar, have been prepared and evaluated for in vitro antiplasmodial properties (Mphahlele, Mmonwa, & Choong, 2017).

Muscarinic Agonist Activity

- Substituted N-(silatran-1-ylmethyl)acetamides, which are structurally related, have been prepared and shown to be partial muscarinic agonists. They demonstrate a submaximal effect and mimic the effect of acetylcholine by binding directly to cholinoreceptors (Pukhalskaya et al., 2010).

Antiallergic Agents

- Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has shown potential in the development of novel antiallergic compounds (Menciu et al., 1999).

Antioxidant Properties

- The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been studied, revealing considerable activity in both ferric reducing antioxidant power and DPPH methods (Gopi & Dhanaraju, 2020).

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(1-methylindol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-21-11-12(14-4-2-3-5-15(14)21)10-16(22)20-13-6-8-17(18,19)9-7-13/h2-5,11,13H,6-10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQSERXCXIEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC(CC3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)

![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)

![3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2781022.png)